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Abstract

JHU-083 is a novel, orally bioavailable small molecule that acts as a potent antagonist of
glutamine metabolism. It is a prodrug of the well-characterized glutamine analog 6-diazo-5-oxo-
L-norleucine (DON), engineered for improved pharmacokinetic properties and enhanced brain
penetration. By irreversibly inhibiting glutaminase (GLS) and other glutamine-utilizing enzymes,
JHU-083 disrupts cellular metabolism and demonstrates significant therapeutic potential across
a range of diseases, including cancer, neuroinflammatory disorders, and infectious diseases.
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and key experimental findings related to
JHU-083. Detailed experimental protocols and quantitative data from seminal studies are
presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

JHU-083, chemically named Ethyl 2-(2-Amino-4-methylpentanamido)-6-diazo-5-0xo-L-
norleucinate, is a derivative of DON designed to mask the carboxylate and amine
functionalities, thereby increasing its oral bioavailability and ability to cross the blood-brain
barrier.[1][2] Upon administration, it is metabolized to DON, the active pharmacological agent.

[2]

Table 1: Physicochemical Properties of JHU-083
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Property Value Reference
Chemical Formula C14H24N40O4 [3]
Molecular Weight 312.37 g/mol [3]
CAS Number 1998725-11-3 [3]
Appearance Crystalline solid [3]

Soluble in sterile water and
Solubility PBS buffer for in vitro and in [4]

vivo studies, respectively.

Mechanism of Action

JHU-083's primary mechanism of action is the inhibition of glutamine metabolism.[5][6] As a
prodrug, it delivers the active compound DON, which is a broad-spectrum glutamine
antagonist. DON covalently binds to and inactivates a variety of enzymes that utilize glutamine
as a nitrogen donor, most notably glutaminase (GLS), which converts glutamine to glutamate.
[5][6] This blockade of glutaminolysis has several downstream effects:

 Disruption of the Tricarboxylic Acid (TCA) Cycle: By limiting the supply of a-ketoglutarate
derived from glutamine, JHU-083 impairs the TCA cycle, a central metabolic pathway for
energy production.[7]

e Inhibition of MTOR Signaling: JHU-083 has been shown to disrupt the mTORC1 signaling
pathway, a key regulator of cell growth, proliferation, and survival.[5][6] This is evidenced by
the downregulation of phosphorylated S6 ribosomal protein (pS6), a downstream target of
MTORCL.[5][6]

» Impairment of Purine Biosynthesis: Glutamine is a crucial nitrogen donor for the de novo
synthesis of purines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent
enzymes in this pathway, JHU-083 impedes nucleotide synthesis and, consequently, cell
proliferation.[5]

e Modulation of the Tumor Microenvironment (TME): JHU-083 can reprogram
immunosuppressive tumor-associated macrophages (TAMSs) to a pro-inflammatory
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phenotype.[7][8] This shift enhances anti-tumor immunity.[7]
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Figure 1: JHU-083 inhibits glutaminase, leading to reduced mTORC1 signaling.
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Figure 2: JHU-083 reprograms tumor-associated macrophages to enhance anti-tumor
immunity.
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Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of JHU-083.

Table 2: In Vivo Efficacy of JHU-083 in Animal Models

. . JHU-083
Disease Model  Animal Model Outcome Reference
Dosage
Athymic nude
) mice with ) Increased

MY C-driven 20 mg/kg, twice )
D425MED survival from 21 [4]

Medulloblastoma ) weekly
orthotopic to 28 days
xenografts

Athymic nude

25 mg/kg dose

IDH1-mutant mice with 1.9 mg/kg and 25  significantly 5]
Glioma orthotopic BT142  mg/kg improved

xenografts survival

) 1 mg/kg DON

C57BL/6J mice ) o
Prostate and ] molar equivalent  Significant tumor

with B6CaP or ) ) [3]
Bladder Cancer daily, then 0.3 regression

MB49 tumors

mg/kg

NOD-SCID mice

with
Clear Cell Renal Reduced tumor

] subcutaneous 1.83 mg/kg [2]

Cell Carcinoma growth

XP258

tumorgrafts

Table 3: In Vitro Effects of JHU-083 on Cancer Cells
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. JHU-083
Cell Line Assay . Effect Reference
Concentration

Increased
Cleaved cleaved
D425MED
Caspase-3 10 uM and 20 caspase-3
(Medulloblastom L (4]
) Immunofluoresce  uM positive cells,
a
nce indicating
apoptosis
BT142 and BrdU B Decreased DNA
) ) Not specified ) [5]
Br23c (Glioma) Incorporation synthesis
Various cancer o Reduced cell
) Cell Viability Dose-dependent o [5]
cell lines viability
) Reduced ATP,
BT142 and Metabolite -~
Not specified glutamate, and [5]

Br23c (Glioma) Quantification
lactate levels

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of JHU-083

The synthesis of JHU-083 (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has been previously
described in detail.[4] For in vitro experiments, JHU-083 is typically dissolved in sterile water.[4]
For in vivo studies, it is dissolved in sterile PBS buffer.[4] It is important to note that JHU-083
doses are often reported as the DON-equivalent dose; 1.83 mg of JHU-083 is equivalent to 1.0
mg of unmodified DON.[4]

Cell Viability Assay (alamarBlue)

o Cell Plating: Harvest cells in the logarithmic growth phase and determine the cell count.
Adjust the cell density to the desired concentration (e.g., 1 x 10 cells/mL) and plate in a 96-
well microplate.[9]

o Treatment: Expose cells to various concentrations of JHU-083 or vehicle control.[9]
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» alamarBlue Addition: After the desired incubation period, add alamarBlue reagent to each
well at a volume equal to 10% of the culture volume.[9][10]

e Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[10][11]

o Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an
emission wavelength of 590 nm using a microplate reader.[9][12]

e Analysis: Correct for background fluorescence using control wells with medium only. Plot
relative fluorescence units against drug concentration to determine cell viability.[11]

Cell Proliferation Assay (BrdU Incorporation)

e BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration
of 10 uM and incubate for 2 to 24 hours at 37°C.[13][14]

o Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA
to expose the incorporated BrdU.

e Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection
enzyme (e.g., peroxidase).

e Substrate Reaction: Add the appropriate substrate and measure the colorimetric or
luminescent signal using a plate reader.[5][14]

Western Blotting for mTOR Signaling

e Cell Lysis: Treat cells with JHU-083 for the desired time, then lyse the cells in a suitable lysis
buffer to extract total protein.[15]

» Protein Quantification: Determine the protein concentration of each lysate.
o Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane with a solution of 5% non-fat dried milk or BSA in TBST.
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e Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary
antibodies specific for mTOR, phospho-mTOR, S6, and phospho-S6 (Ser235/236).[15]

e Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[15]

Orthotopic Glioma Mouse Model

o Animal and Cell Preparation: Use female athymic nude mice (6-8 weeks old).[5] Prepare a
single-cell suspension of glioma cells (e.g., BT142) at a concentration of 1x10° cells/5 pL in
DPBS.[5][16]

o Stereotactic Injection: Anesthetize the mice and place them in a stereotactic frame.[17] Inject
the cell suspension into the brain parenchyma at specific coordinates.[16][17]

o JHU-083 Administration: Once tumors are established (e.g., confirmed by imaging or after a
set number of days), begin treatment with JHU-083 or vehicle control via oral gavage.[4] A
typical dosing schedule might be twice weekly.[4]

e Monitoring and Endpoint: Monitor the animals daily for signs of neurological impairment or
increased intracranial pressure.[4] The primary endpoint is typically survival, which is
analyzed using a Log-rank test.[4]

Flow Cytometry of Tumor-Associated Macrophages

» Tumor Digestion: Surgically resect tumors and mechanically and enzymatically digest them
to obtain a single-cell suspension.[8]

o Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled
antibodies against cell surface markers to identify TAMs (e.g., CD45, CD11b, F4/80).[8][18]

« Intracellular Staining (Optional): For intracellular targets, fix and permeabilize the cells before
staining with antibodies against intracellular proteins.[8]

» Data Acquisition: Acquire data on a flow cytometer.[18]
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o Data Analysis: Analyze the data using appropriate software to quantify the populations of
different macrophage subsets and their expression of various markers.[18]

Conclusion

JHU-083 is a promising therapeutic agent with a well-defined mechanism of action centered on
the inhibition of glutamine metabolism. Its improved pharmacological properties over its parent
compound, DON, make it a viable candidate for clinical development in a variety of diseases,
particularly in oncology and neuro-oncology. The data and protocols presented in this guide
offer a solid foundation for researchers and drug developers to further explore the therapeutic
potential of JHU-083 and to design and execute rigorous preclinical and clinical studies.
Continued investigation into its effects on diverse metabolic pathways and the tumor
microenvironment will undoubtedly uncover new avenues for its application in precision
medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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